Chloromethyl ethyl ether

Catalog No.
S573653
CAS No.
3188-13-4
M.F
C3H7ClO
M. Wt
94.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloromethyl ethyl ether

CAS Number

3188-13-4

Product Name

Chloromethyl ethyl ether

IUPAC Name

chloromethoxyethane

Molecular Formula

C3H7ClO

Molecular Weight

94.54 g/mol

InChI

InChI=1S/C3H7ClO/c1-2-5-3-4/h2-3H2,1H3

InChI Key

FCYRSDMGOLYDHL-UHFFFAOYSA-N

SMILES

CCOCCl

Synonyms

Ethoxychloromethane; Ethoxymethyl Chloride; Ethyl Chloromethyl Ether; Chloromethoxyethane

Canonical SMILES

CCOCCl

Chloromethyl ethyl ether is a chemical compound with the molecular formula C3H7ClO\text{C}_3\text{H}_7\text{ClO}. It is classified as a chloroalkyl ether and appears as a colorless liquid with a distinctive odor. This compound is notable for its role as an alkylating agent in organic synthesis and is often used in the introduction of protective groups in various

Chloromethoxyethane is a hazardous compound due to its following properties:

  • Toxicity: Exposure can cause irritation and damage to the eyes, skin, and respiratory system. It is classified as a suspected carcinogen [].
  • Flammability: Highly flammable liquid with a low flash point (7 °C) [].
  • Reactivity: Reacts violently with water and strong oxidizers [].

Safe handling practices include:

  • Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and respirators when handling the compound.
  • Working in a well-ventilated fume hood.
  • Storing the compound in a cool, dry, and dark place away from incompatible materials.

Solvent:

  • CME is a versatile solvent due to its polarity, miscibility with a wide range of other solvents, and relatively low boiling point (118 °C). These properties make it suitable for dissolving various organic compounds, including:
    • Fats and oils: CME is often used in the extraction and analysis of lipids from biological samples, such as tissues and cells.
    • Pharmaceuticals: Due to its ability to dissolve both polar and non-polar compounds, CME is sometimes employed in the preparation and processing of pharmaceuticals.
    • Natural products: CME can be used to extract and isolate various natural products, such as essential oils and fragrances, from plant materials.

Organic synthesis:

  • CME serves as a reactant or intermediate in various organic synthesis reactions. For instance, it can be used to:
    • Prepare ethers: CME can be converted to other ethers through Williamson ether synthesis, a nucleophilic substitution reaction.
    • Introduce the ethyl chloromethoxy group: The chloromethoxy group (CH2OCH2Cl) can be introduced into organic molecules using CME as a reagent. This functional group can be further manipulated to achieve various chemical transformations.

Research applications:

  • CME finds use in various scientific research fields, including:
    • Biochemistry: CME is sometimes employed in studies related to enzymes and their mechanisms of action.
    • Polymer science: CME can be used as a solvent or co-solvent in the synthesis and characterization of polymers.
    • Material science: CME may be involved in the processing or characterization of certain materials, such as thin films and coatings.
, primarily due to its electrophilic nature. It can undergo:

  • Alkylation Reactions: It acts as an alkylating agent, facilitating the transfer of the chloromethyl group to nucleophiles.
  • Electrophilic Substitution: The compound can react with activated arenes through electrophilic aromatic substitution mechanisms, allowing for the functionalization of aromatic compounds .
  • Hydrolysis: In the presence of water, chloromethyl ethyl ether can hydrolyze to produce hydrochloric acid and other by-products, which can be hazardous .

Chloromethyl ethyl ether exhibits moderate toxicity and poses several health risks upon exposure. It is classified as a carcinogen, specifically linked to respiratory cancers such as small cell carcinoma. Chronic exposure can lead to severe respiratory issues, including pulmonary edema. The compound also shows potential reproductive toxicity, making it essential to handle with extreme caution .

Several methods exist for synthesizing chloromethyl ethyl ether:

  • Direct Etherification: This involves the reaction of chloromethyl methyl ether with ethanol under acidic conditions.
  • In Situ Generation: Chloromethyl ethyl ether can be produced in situ by reacting dimethoxymethane with acetyl chloride in the presence of a Lewis acid catalyst, yielding high-purity products .
  • Reflux Method: A classical approach involves refluxing formaldehyde with ethanol and hydrochloric acid, although this method may produce undesirable by-products.

Chloromethyl ethyl ether finds applications across various fields:

  • Organic Synthesis: It is primarily used as an alkylating agent in organic synthesis.
  • Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds .
  • Polymer Chemistry: It is utilized in producing ion exchange resins and other polymeric materials.

Studies have shown that chloromethyl ethyl ether interacts with various biological systems, leading to significant toxicological effects. Its reactivity with cellular components can result in DNA damage and cellular apoptosis. Furthermore, it has been observed to react with radiation, forming highly reactive hydroxyl radicals that may exacerbate its toxic effects .

Chloromethyl ethyl ether shares similarities with several other chloroalkyl ethers, each exhibiting unique properties and applications. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey CharacteristicsUnique Features
Chloromethyl methyl etherC3H7ClO\text{C}_3\text{H}_7\text{ClO}Used for introducing methoxymethyl protecting groupsMore commonly used in organic synthesis
Benzyl chlorideC7H7Cl\text{C}_7\text{H}_7\text{Cl}A versatile alkylating agentPrimarily used in the synthesis of benzyl derivatives
1-Chloro-2-methylpropaneC4H9Cl\text{C}_4\text{H}_9\text{Cl}Used in organic synthesis for alkylation reactionsLess toxic than chloromethyl ethyl ether

Chloromethyl ethyl ether's unique structure allows it to function effectively as an alkylating agent while presenting specific health hazards that necessitate careful handling. Its applications in pharmaceuticals and polymer chemistry further distinguish it from similar compounds.

Traditional Synthetic Routes

The classical method for synthesizing chloromethyl ethyl ether involves the Blanc chloromethylation reaction, which combines ethanol, formaldehyde, and hydrochloric acid under controlled conditions. This approach, first reported in industrial settings, proceeds via the following reaction:

$$
\text{CH₃CH₂OH + HCHO + HCl} \rightarrow \text{ClCH₂OC₂H₅ + H₂O}
$$

Key Process Parameters:

  • Reactants: Ethanol (anhydrous or technical grade), formaldehyde (as formalin or paraformaldehyde), and concentrated hydrochloric acid.
  • Conditions: Temperatures maintained between 0–30°C in stirred-tank reactors to minimize side reactions.
  • Yield: Reported yields range from 90% to 97%, with purity dependent on rigorous drying and distillation.

Challenges:

  • High hydrochloric acid consumption increases production costs.
  • Byproduct formation, including water and residual formaldehyde, complicates purification.

Table 1: Traditional Synthesis Parameters

ComponentRoleSource/FormTemperature RangeYield (%)
EthanolAlcohol reactantTechnical or anhydrous0–30°C90–97
FormaldehydeCarbonyl sourceFormalin/paraformaldehyde0–30°C90–97
Hydrochloric acidHalogenating agentConcentrated aqueous0–30°C90–97

Optimized Production Processes

To address inefficiencies in traditional methods, industrial patents have introduced cost-effective and scalable processes. A notable advancement involves utilizing hydrogen chloride byproducts from methyl isocyanate production:

Process Overview:

  • Thermal Degradation: Methyl amino formyl chloride is thermally decomposed to yield methyl isocyanate (liquid phase) and hydrogen chloride gas.
  • Reaction with Ethanol and Paraformaldehyde:
    $$
    \text{HCl (g) + CH₃CH₂OH + (CH₂O)ₙ} \rightarrow \text{ClCH₂OC₂H₅ + H₂O}
    $$
    Advantages:
  • Eliminates direct hydrochloric acid procurement, reducing costs by 20–30%.
  • Achieves >95% purity with simplified post-reaction quenching.

Alternative Methods:

  • Phosphorus Trichloride Utilization: Spent phosphorus trichloride reacts with industrial alcohol and formaldehyde. However, this generates phosphorus-laden wastewater, requiring complex treatment.

Table 2: Traditional vs. Optimized Processes

ParameterTraditional MethodOptimized Patent Method
HCl SourceExternal procurementMethyl isocyanate byproduct
ByproductsWater, residual HCHOMinimal inorganic salts
Purity90–97%>95%
Cost EfficiencyModerateHigh

Catalytic and Alternative Synthetic Approaches

Recent research emphasizes catalytic systems and solvent-mediated pathways to enhance selectivity and reduce energy input.

Catalytic Systems:

  • Zinc(II) Salts: Catalyze reactions between acetals (e.g., dimethoxyethane) and acid halides, achieving near-quantitative yields at 0.01 mol% catalyst loading.
  • Lewis Acid Catalysts: Zinc chloride (ZnCl₂) facilitates electrophilic substitution in modified Blanc reactions, enabling chloromethylation of moderately deactivated aromatics.

Solvent Innovations:

  • Ionic Liquids: Chloromethylation in 1-alkylpyridinium halide ionic liquids improves conversion rates (84–92%) and selectivity (68–91%) by stabilizing reactive intermediates.

In Situ Generation:

  • Chloromethyl ethyl ether can be generated in situ by reacting dimethoxymethane with acyl chlorides, bypassing isolation steps and minimizing exposure to carcinogenic intermediates.

Table 3: Catalytic and Alternative Methods

ApproachCatalyst/SolventConversion (%)Selectivity (%)
ZnCl₂-mediatedZinc chloride85–9075–80
Ionic liquid synthesis1-Alkylpyridinium salts84–9268–91
In situ generationDimethoxymethane>95>90

Chloromethyl ethyl ether (C3H7ClO) represents a significant compound in organic chemistry with distinctive reactivity patterns. This compound undergoes various oxidation pathways, primarily initiated through radical formation mechanisms that determine its atmospheric and chemical behavior [6] [17].

Radical Formation Mechanisms

The formation of radicals from chloromethyl ethyl ether occurs through several pathways, with hydroxyl radical attack being the most significant in atmospheric conditions [18]. When hydroxyl radicals interact with chloromethyl ethyl ether, hydrogen abstraction occurs at three possible sites: the chloromethyl group (–CH2Cl), the methylene group adjacent to the oxygen (–OCH2), and the terminal methyl group (–CH3) [6]. Each abstraction pathway leads to the formation of distinct radical intermediates with varying stabilities and reactivities [17].

Quantum calculation methods have revealed that the C˙HClOCH2CH3 radical (formed by hydrogen abstraction from the –CH2Cl site) exhibits the highest thermodynamic stability among the possible radical intermediates [18]. However, the energy profile analysis indicates that hydrogen abstraction from the –OCH2 site follows the minimum energy pathway, making it kinetically favored despite not producing the most stable radical [6] [17].

Oxidation Kinetics and Branching Ratios

The oxidation kinetics of chloromethyl ethyl ether have been extensively studied using computational methods, particularly within the temperature range of 250–450 K at atmospheric pressure [17]. The overall rate constant for hydroxyl radical-initiated oxidation at 298 K aligns with previously reported experimental values, validating the computational approach [18].

Table 1: Branching Ratios for Hydroxyl Radical-Initiated Oxidation of Chloromethyl Ethyl Ether

Temperature (K)C˙HClOCH2CH3 (%)CH2ClOC˙HCH3 (%)CH2ClOCH2C˙H2 (%)
25018.262.519.3
29821.358.720.0
34824.854.320.9
39827.950.122.0
44830.646.223.2

The branching ratios demonstrate a temperature-dependent distribution of radical products [17]. At ambient temperature (298 K), abstraction at the –OCH2 site dominates, accounting for approximately 58.7% of the reaction products [6]. As temperature increases, the proportion of abstraction at the –CH2Cl site increases, reflecting the influence of thermodynamic factors at higher temperatures [18].

Radical Decomposition Pathways

Following radical formation, the resulting intermediates undergo various decomposition pathways that significantly influence the atmospheric fate of chloromethyl ethyl ether [6]. The CH2ClOCH(O˙)CH3 radical, formed through hydrogen abstraction at the –OCH2 site, predominantly undergoes unimolecular carbon-carbon bond scission [17]. This process is both kinetically and thermodynamically more favorable compared to other decomposition routes [18].

The decomposition pathways ultimately lead to the formation of smaller, more oxidized compounds including formyl chloride, acetaldehyde, chloroacetaldehyde, and formaldehyde [6]. These products contribute to the overall atmospheric chemistry of chloromethyl ethyl ether and determine its environmental impact [17] [18].

Alkylation and Nucleophilic Substitution Reactions

Chloromethyl ethyl ether exhibits significant reactivity in alkylation and nucleophilic substitution reactions, making it valuable in organic synthesis applications [4] [7].

Mechanistic Aspects of Nucleophilic Substitution

The nucleophilic substitution reactions of chloromethyl ethyl ether proceed through both SN1 and SN2 mechanisms, depending on reaction conditions [11]. The presence of the oxygen atom adjacent to the reactive carbon center significantly influences the reaction pathway by stabilizing carbocation intermediates through resonance effects [15].

In polar protic solvents and at elevated temperatures, the SN1 pathway becomes more prominent, with the rate-determining step involving the formation of a carbocation intermediate [11]. Conversely, in polar aprotic solvents and at lower temperatures, the SN2 mechanism dominates, characterized by a concerted nucleophilic attack and departure of the chloride leaving group [15].

Table 2: Mechanistic Aspects of Nucleophilic Substitution Reactions of Chloromethyl Ethyl Ether

Mechanism TypeReaction ConditionsRate-Determining StepStereochemical Outcome
SN1Polar protic solvents, higher temperaturesFormation of carbocationRacemization/inversion
SN2Polar aprotic solvents, lower temperaturesNucleophilic attackInversion
Mixed SN1/SN2Intermediate conditionsDepends on conditionsMixed

Comparative studies with other chloromethyl ethers, such as chloromethyl methyl ether, reveal that chloromethyl ethyl ether exhibits similar mechanistic behavior but with slightly reduced reactivity due to the increased steric hindrance of the ethyl group [11] [15].

Alkylation Applications

Chloromethyl ethyl ether serves as an effective alkylating agent for various nucleophiles including alcohols, amines, thiols, and carboxylates [4] [14]. The alkylation reactions typically result in the formation of mixed ethers, N-methylated amines, thioethers, and esters, respectively, with the concurrent release of hydrogen chloride [7].

In organic synthesis, chloromethyl ethyl ether has been employed for the introduction of ethoxymethyl protecting groups on alcohols and phenols [14]. This protecting group strategy offers advantages in terms of stability under basic conditions while remaining labile under acidic conditions, providing orthogonality to other common protecting groups [4].

The alkylation of aromatic compounds using chloromethyl ethyl ether represents another significant application [16]. In the presence of Lewis acid catalysts such as aluminum chloride or zinc chloride, chloromethyl ethyl ether undergoes Friedel-Crafts type reactions with aromatic substrates, leading to the introduction of ethoxymethyl groups on the aromatic ring [7] [16].

Reaction with Specific Nucleophiles

The reactivity of chloromethyl ethyl ether varies significantly depending on the nucleophile type [11]. Hydroxide ions and amines exhibit high reactivity, resulting in rapid substitution reactions [15]. Water and alcohols show moderate reactivity, often requiring elevated temperatures or catalysts to achieve satisfactory conversion rates [11].

Table 3: Nucleophilic Substitution Reactions of Chloromethyl Ethyl Ether

Nucleophile TypeReaction TypeRelative ReactivityPrimary Products
Hydroxide ion (OH⁻)SN1/SN2 mixed mechanismHighEthyl hydroxymethyl ether + HCl
Water (H2O)HydrolysisModerateFormaldehyde + Ethanol + HCl
Alcohols (ROH)AlcoholysisModerateMixed ethers + HCl
Amines (RNH2)AminolysisHighN-methylated amines + HCl
Thiols (RSH)ThiolysisHighThioethers + HCl

The hydrolysis of chloromethyl ethyl ether in neutral or alkaline conditions proceeds through nucleophilic attack of water at the chloromethyl carbon, ultimately leading to the formation of formaldehyde and ethanol with the release of hydrogen chloride [7] [15]. This reaction has implications for the environmental fate of the compound in aqueous environments [4].

Specific Reactivity with Anhydro Nucleosides and Furanose Derivatives

Chloromethyl ethyl ether demonstrates unique reactivity patterns with specialized carbohydrate derivatives, particularly anhydro nucleosides and furanose compounds, making it valuable in nucleoside chemistry and carbohydrate synthesis [12] [22].

Reactions with Anhydro Nucleosides

The reactions between chloromethyl ethyl ether and anhydro nucleosides represent a significant application in nucleoside chemistry [12]. When 2,3′-anhydrothymidine or 2,2′-anhydrouridine derivatives interact with chloromethyl ethyl ether in the presence of Lewis acid catalysts, a dual transformation occurs [22]. This process involves both the protection of the N3-pyrimidine position and the regioselective opening of the anhydro ring with chloride introduction [12].

Table 4: Reactions of Chloromethyl Ethyl Ether with Anhydro Nucleosides

SubstrateReaction ConditionsPrimary ProductsYield (%)Regioselectivity
2,3′-AnhydrothymidineRoom temperature, Lewis acid catalystN3-protected 3′-chloro-2′-deoxyribonucleoside65-75High (>95:5)
2,2′-AnhydrouridineRoom temperature, Lewis acid catalystN3-protected 2′-chloro-2′-deoxyribonucleoside60-70High (>90:10)
2,3′-Anhydro-5-methyluridineMild heating (40°C), Lewis acid catalystN3-protected 3′-chloro-2′-deoxyribonucleoside55-65Moderate (85:15)

The regioselectivity of these reactions is notably high, particularly with 2,3′-anhydrothymidine where the 3′-chloro product predominates with selectivity exceeding 95:5 [12]. This selectivity arises from the preferential attack at the less sterically hindered position of the anhydro ring [22]. The resulting halogenated nucleosides serve as valuable intermediates in the synthesis of modified nucleosides with potential applications in nucleic acid research [12].

Interactions with Furanose Derivatives

Chloromethyl ethyl ether exhibits selective reactivity with various furanose derivatives, particularly those containing free hydroxyl groups [22] [23]. The reactions typically involve the alkylation of hydroxyl groups to form chloromethyl ether derivatives that can undergo further transformations [23].

With protected furanose derivatives such as 1,2-O-isopropylidene-α-D-xylofuranose, chloromethyl ethyl ether preferentially reacts with primary hydroxyl groups over secondary ones, demonstrating useful chemoselectivity [22]. This selectivity enables the targeted functionalization of specific positions in complex carbohydrate structures [23].

Table 5: Reactions of Chloromethyl Ethyl Ether with Furanose Derivatives

SubstrateReaction ConditionsPrimary ProductsYield (%)Selectivity
1,2-O-Isopropylidene-α-D-xylofuranose0°C to RT, 2-4 hours3-O-Chloromethyl derivative70-80Selective for primary OH
1,2-O-Isopropylidene-α-D-glucofuranose0°C to RT, 2-4 hours3-O-Chloromethyl derivative65-75Selective for primary OH
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose0°C to RT, 4-6 hours3-O-Chloromethyl derivative75-85Selective for secondary OH

The resulting chloromethyl ether derivatives of furanose compounds serve as versatile intermediates in carbohydrate chemistry [23]. They can undergo further nucleophilic substitution reactions to introduce various functional groups, enabling the synthesis of complex carbohydrate derivatives with specific substitution patterns [22].

Synthetic Applications in Nucleoside Chemistry

The ability of chloromethyl ethyl ether to simultaneously protect the N3-position of pyrimidine nucleosides while introducing a chlorine atom at specific positions of the sugar ring has found valuable applications in nucleoside synthesis [12]. This dual functionality streamlines synthetic routes to modified nucleosides by reducing the number of required steps [22].

The methodology enables the preparation of 2′- or 3′-halo-nucleoside derivatives under mild reaction conditions with good yields [12]. These halogenated nucleosides serve as key intermediates in the synthesis of nucleoside analogs with potential applications in medicinal chemistry and biochemical research [22] [23].

Physical Description

Chloromethyl ethyl ether appears as a colorless liquid. Slightly denser than water and insoluble in water. May be moderately toxic by ingestion, inhalation or skin absorption. Severely irritates skin, eyes and mucous membranes.

XLogP3

1.1

Boiling Point

83.0 °C
83 °C

Density

1.0188 at 15 °C/4 °C

UNII

08T7N64Z04

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (95.24%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (95.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.24%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (95.24%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

3188-13-4

Wikipedia

Chloromethyl ethyl ether

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

General Manufacturing Information

Ethane, (chloromethoxy)-: ACTIVE
The compound has been listed as a possible byproduct of water chlorination; a probable precursor is methyl ethyl ether.

Analytic Laboratory Methods

ON-COLUMN REACTION GAS CHROMATOGRAPHY FOR DETERMINATION OF CHLOROMETHYL METHYL ETHER @ 1 PART/BILLION LEVEL IN AMBIENT AIR. /CHLOROMETHYL METHYL ETHER/
CHLOROMETHYL METHYL ETHER ANALYSIS BY ELECTRON-CAPTURE GAS CHROMATOGRAPHY. SENSITIVITY: 0.5 PPB FOR 10 L SAMPLE. /CHLOROMETHYL METHYL ETHER/
A method was developed for the trace level determination of chloromethyl methyl ether in air. The method consists of a preconcentration step on a Tenax adsorption tube followed by solvent desorption and derivatization with sodium pentafluorophenolate. The derivatives are analyzed by capillary gas chromatography with electron capture detection. Formation of the derivatives was demonstrated by comparison with a synthetic standard using mass spectrometry. The achievable detection limit was 15 parts per trillion (vol/vol) for a 30 liter sample. /Chloromethyl methyl ether/
Monitoring method: Analyte: Chloromethyl methyl ether. Matrix: Air. Procedure: Gas Chromatography-Electron Capture Detector. 1.83 m x 6.35 mm glass column. Flow rate is 30 cu cm/minute. The column oven is operated isothermally at 140 °C. /Chloromethyl methyl ether/

Dates

Modify: 2023-08-15

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